molecular formula C5H2ClFN2O2 B149444 2-Chloro-5-fluoro-3-nitropyridine CAS No. 136888-21-6

2-Chloro-5-fluoro-3-nitropyridine

Cat. No.: B149444
CAS No.: 136888-21-6
M. Wt: 176.53 g/mol
InChI Key: SVVZGNAZMPSGMU-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClFN2O2. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 5, and 3 are replaced by chlorine, fluorine, and nitro groups, respectively.

Scientific Research Applications

2-Chloro-5-fluoro-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It can also cause skin and eye irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

Fluoropyridines, including 2-Chloro-5-fluoro-3-nitropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . These compounds present a special interest as potential imaging agents for various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-nitropyridine typically involves the nitration of 2-chloro-5-fluoropyridine. One common method is the reaction of 2-chloro-5-fluoropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Chloro-3-fluoro-5-nitropyridine
  • 2-Chloro-5-fluoro-4-nitropyridine
  • 2-Chloro-5-fluoro-6-nitropyridine

Comparison: 2-Chloro-5-fluoro-3-nitropyridine is unique due to the specific positioning of the substituents on the pyridine ring. This positioning affects its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

2-chloro-5-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVZGNAZMPSGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444645
Record name 2-Chloro-5-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136888-21-6
Record name 2-Chloro-5-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluoro-3-nitropyridine
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Synthesis routes and methods I

Procedure details

5-Fluoro-3-nitropyridine-2-amine (2.66 g) suspended in concentrated hydrochloric acid (35 ml) was cooled to −15° C., and an aqueous solution (7 ml) of sodium nitrite (2.57 g) was added dropwise over 10 minutes. After stirring at −10° C. for 1 hour, and further stirring at room temperature for 1 hour, under ice cooling a 30% aqueous sodium hydroxide solution was added for neutralization. The insolubles were collected by filtration, washed with water, air-dried, and then redissolved in ethyl acetate, before the insolubles were filtered off. The filtrate was concentrated under reduced pressure to afford 2-chloro-5-fluoro-3-nitropyridine (1.41 g).
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-fluoro-2-hydroxy-3-nitropyridine (11.0 g, 69.4 mmol) prepared in Step 3 was added to a mixed solution of phosphorus oxychloride (38.8 ml, 416 mmol) and N,N-dimethylformamide (537 μl, 6.94 mmol). The reaction mixture was stirred for 5 hours at 110° C. Water (250 ml) was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer washed with a sodium chloride solution (250 ml) three times, dried on anhydrous magnesium sulfate, and then concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography (ethyl acetate) to give 9.02 g of the titled compound as yellow solid. (Yield: 74%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
38.8 mL
Type
reactant
Reaction Step One
Quantity
537 μL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
74%

Synthesis routes and methods III

Procedure details

5-fluoro-3-nitro-pyridin-2-ol (2 g, 12.7 mmol) and benzyltrimethyl ammonium chloride (1.17 g, 6.35 mmol) were dissolved in acetonitrile, and phosphorus oxychloride (3.5 ml, 38.1 mmol) was added thereto and stirred at 80° C. for 6 hours. The reaction mixture was cooled and poured into ice water to quench the reaction, and extracted with dichloromethane. The combined organic layer was washed with saturated saline solution, dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was purified by column chromatography on silica eluting with a solvent of dichloromethane:methanol=30:1. The fractions containing the product were collected and evaporated to obtain yellow liquid (1.57 g, 70%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods IV

Procedure details

To a mixture of phosphorus pentachloride (9.41 g, 45.2 mmol) and phosphorus oxychloride (4.2 mL, 45.1 mmol) at 60° C. was added in portions 5-fluro-2-hydroxy-3-nitropyridine (6.5 g, 41.1 mmol). The mixture was stirred in an oil bath at 100° C. under nitrogen overnight, cooled to room temperature and poured into ice/water. After addition of more water and ethyl acetate, the mixture was filtered through Celite® to remove dark insoluble material. The organic phase was washed with brine, filtered again to remove more dark material, dried over MgSO4 and concentrated. The residue was subjected to flash chromatography on silica gel using chlorform as eluant. Fractions containing the title compound were combined and concentrated to provide a yellow oil (3.51 g, 48%) which solidified on standing at 5° C. overnight.
Quantity
9.41 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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